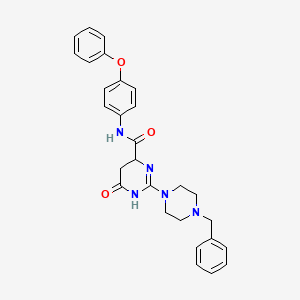![molecular formula C21H15BrFN3S B11182374 3-[(4-bromobenzyl)sulfanyl]-5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11182374.png)
3-[(4-bromobenzyl)sulfanyl]-5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(2-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of bromophenyl, fluorophenyl, and phenyl groups attached to the triazole ring, making it a molecule of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(2-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(2-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(2-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural complexity.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(2-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
5-[(4,5-Diphenyl-4H-1,2,4-triazol-3-ylthio)methyl]-4-phenyl(4-fluorophenyl)-4H-1,2,4-triazole-3-thioles: Another triazole derivative with similar structural features.
Uniqueness
The uniqueness of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(2-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15BrFN3S |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(2-fluorophenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H15BrFN3S/c22-16-12-10-15(11-13-16)14-27-21-25-24-20(18-8-4-5-9-19(18)23)26(21)17-6-2-1-3-7-17/h1-13H,14H2 |
InChI Key |
SZMPENDAZWSSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11182299.png)
![4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide](/img/structure/B11182300.png)
![2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate](/img/structure/B11182307.png)
![5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-N-(4-methylpyrimidin-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11182309.png)
![9-(4-chlorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B11182322.png)

![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide](/img/structure/B11182331.png)
![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl cyclohexyl(methyl)carbamodithioate](/img/structure/B11182333.png)
![5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11182341.png)
![3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid](/img/structure/B11182352.png)
![9-(3,5-difluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11182354.png)
![2-[1-(3-Bromobenzoyl)piperidin-4-YL]-2-[(4-methylphenyl)formamido]-N-propylacetamide](/img/structure/B11182358.png)

![N-(4-ethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]benzamide](/img/structure/B11182366.png)
